molecular formula K4O8P2 B8706194 Potassium peroxydiphosphate

Potassium peroxydiphosphate

Cat. No.: B8706194
M. Wt: 346.34 g/mol
InChI Key: YVDPOVXIRVBNAL-UHFFFAOYSA-J
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Description

Historical Development and Discovery of Peroxydiphosphate (B1218465) Anions

The exploration of peroxyphosphoric acids and their corresponding anions began in 1910 with the work of Julius Schmidlin and Paul Massini. They first synthesized these compounds through a vigorous and challenging reaction between phosphorus pentoxide and highly concentrated aqueous hydrogen peroxide. wikipedia.org Subsequent research efforts sought more controlled synthesis methods. In 1937, Gerrit Toennies introduced the use of an inert solvent, acetonitrile, to moderate the reaction, a significant improvement over previous attempts with diethyl ether or isoamyl alcohol. wikipedia.org

A key advancement in the preparation of peroxydiphosphate salts, specifically potassium peroxydiphosphate (K₄P₂O₈), came with the development of electrolytic oxidation methods. vulcanchem.comacs.org This technique involves the electrolysis of a potassium phosphate (B84403) solution, often with the addition of fluoride (B91410) ions to enhance current efficiency and yield. The process requires careful control of parameters such as temperature, current density, and pH to favor the formation of the peroxydiphosphate anion (P₂O₈⁴⁻) at the anode. Further developments have allowed for the synthesis of other peroxydiphosphate salts, such as those containing sodium, lithium, and ammonium (B1175870) cations, through ion-exchange methods starting from tetrathis compound. acs.orggoogle.com

Classification and Structural Relationships within Peroxy Compounds

This compound is an inorganic compound featuring potassium cations (K⁺) and the peroxydiphosphate anion (P₂O₈⁴⁻). echemi.com The defining feature of the peroxydiphosphate anion is the peroxide (-O-O-) linkage between the two phosphorus atoms. This structure places it within the family of peroxy compounds, which are characterized by this oxygen-oxygen single bond.

The peroxydiphosphate anion is isoelectronic and isostructural with the more commonly known peroxydisulfate (B1198043) anion (S₂O₈²⁻). core.ac.uk This structural similarity suggests comparable chemical properties, although differences in the central atom (phosphorus versus sulfur) lead to distinct reactivity patterns.

Within the realm of phosphorus compounds, peroxydiphosphoric acid (H₄P₂O₈) is related to other phosphoric acids through the substitution of an oxygen atom with a peroxide group. It is a derivative of diphosphoric acid (also known as pyrophosphoric acid, H₄P₂O₇). The hydrolysis of peroxydiphosphoric acid can yield peroxymonophosphoric acid (H₃PO₅) and phosphoric acid (H₃PO₄). wikipedia.orgvulcanchem.com Peroxymonophosphoric acid, in turn, contains a single phosphorus atom bonded to a hydroperoxy (-OOH) group and is also considered a peroxy acid.

Fundamental Chemical Principles Governing Peroxydiphosphate Reactivity

The chemical behavior of the peroxydiphosphate anion is primarily dictated by the peroxide linkage and the high negative charge of the anion.

Redox Properties: The peroxide bond makes peroxydiphosphate a potent oxidizing agent. echemi.com The standard oxidation-reduction potential for the P₂O₈⁴⁻/PO₄³⁻ couple is estimated to be around -2.07 V, which is comparable to that of the peroxydisulfate anion (-2.01 V). core.ac.uk This high potential enables it to oxidize a variety of substrates, including vanadyl ions and silver ions. core.ac.uk While it is a strong two-electron oxidant, evidence from its use as a polymerization initiator suggests that it can also function as a one-electron oxidant, forming free radical intermediates. core.ac.uk For instance, it has been used to initiate the graft copolymerization of vinyl monomers onto polymers like alginate and silk, indicating the formation of radical species. scispace.comresearchgate.netresearcher.liferesearchgate.net

Hydrolysis and Stability: In aqueous solutions, the peroxydiphosphate anion undergoes hydrolysis. The rate and pathway of this hydrolysis are highly dependent on pH and temperature. wikipedia.orgrsc.org In acidic solutions, the hydrolysis is catalyzed by H⁺ ions and proceeds in a stepwise manner. core.ac.ukrsc.org The peroxydiphosphate anion can be protonated to varying degrees, forming species such as HP₂O₈³⁻, H₂P₂O₈²⁻, H₃P₂O₈⁻, and H₄P₂O₈. core.ac.ukrsc.org The hydrolysis of peroxydiphosphoric acid initially yields peroxymonophosphoric acid and phosphoric acid. vulcanchem.comdatapdf.com The peroxymonophosphoric acid can then further hydrolyze to produce hydrogen peroxide and phosphoric acid. wikipedia.orgdatapdf.com

The stability of peroxydiphosphate is also affected by temperature. Thermal decomposition at elevated temperatures leads to the release of oxygen gas. echemi.comacs.org This thermal instability is a key factor in its application as a free-radical initiator in chemical reactions, such as the direct sulfonation of methane (B114726). acs.org

The reactivity of peroxydiphosphate can be summarized in the following table:

Reaction TypeReactantsProductsConditionsCitation
Hydrolysis P₂O₈⁴⁻, H₂OH₃PO₅, H₃PO₄Acidic (H⁺ catalysis) or neutral solution vulcanchem.comrsc.org
Further Hydrolysis H₃PO₅, H₂OH₂O₂, H₃PO₄Aqueous solution wikipedia.orgdatapdf.com
Thermal Decomposition K₄P₂O₈K₃PO₄, O₂Elevated temperatures echemi.comacs.org
Redox (Oxidation) P₂O₈⁴⁻, Reducing Agent (e.g., I⁻, Fe(phen)₃²⁺)2PO₄³⁻, Oxidized ProductAqueous solution acs.orgscispace.com
Polymerization Initiation P₂O₈⁴⁻, Monomer (e.g., vinyl compounds)Polymer chains with phosphate end-groupsAqueous medium, often with a redox co-initiator core.ac.ukscispace.com

Properties of Peroxyphosphoric Acids

PropertyPeroxydiphosphoric Acid (H₄P₂O₈)Peroxymonophosphoric Acid (H₃PO₅)
Molar Mass 193.976 g/mol 114.00 g/mol wikipedia.org
Appearance Colorless compound in pure form vulcanchem.comColorless, viscous liquid wikipedia.org
Acidity (pKa values) pKa₁, pKa₂, pKa₃, pKa₄pKa₁ = 1.1, pKa₂ = 5.5, pKa₃ = 12.8 wikipedia.org
Solubility Water-soluble vulcanchem.comSoluble in acetonitrile, dioxane wikipedia.org
Key Reactions Hydrolyzes to H₃PO₅ and H₃PO₄ vulcanchem.comHydrolyzes to H₂O₂ and H₃PO₄ wikipedia.org

Properties

Molecular Formula

K4O8P2

Molecular Weight

346.34 g/mol

IUPAC Name

tetrapotassium;phosphonatooxy phosphate

InChI

InChI=1S/4K.H4O8P2/c;;;;1-9(2,3)7-8-10(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4

InChI Key

YVDPOVXIRVBNAL-UHFFFAOYSA-J

Canonical SMILES

[O-]P(=O)([O-])OOP(=O)([O-])[O-].[K+].[K+].[K+].[K+]

Origin of Product

United States

Synthesis and Preparation Methodologies of Potassium Peroxydiphosphate

Electrochemical Synthesis Pathways

Electrochemical synthesis represents a significant method for producing peroxydiphosphate (B1218465). This process relies on the direct oxidation of phosphate (B84403) ions at an anode under controlled potential.

The core of the electrochemical synthesis involves the electrolysis of an alkaline aqueous solution containing a high concentration of a potassium orthophosphate, such as dipotassium (B57713) phosphate. In this process, the phosphate ions are oxidized at the anode, typically made of platinum or another noble metal, to form the peroxydiphosphate ion (P₂O₈⁴⁻). google.comepo.org The process is designed to be fluoride-free, which is a critical improvement for commercial-scale production. epo.org The resulting potassium peroxydiphosphate can then be crystallized from the solution.

The efficiency of peroxydiphosphate synthesis and the purity of the final product are highly dependent on the careful control of several electrolytic cell parameters. researchgate.netresearchgate.net The productivity of an electrolytic process increases with amperage, but power loss increases with the square of the current, making optimization crucial for commercial viability. epo.org

Key parameters that require optimization include:

Current Density: A higher current density can enhance the rate of oxidant generation. researchgate.net However, an optimal density must be found to balance production rates with energy consumption and minimize unwanted side reactions. epo.orgresearchgate.net

Temperature: Lower temperatures are generally preferred to minimize the thermal decomposition of the generated peroxo-species. researchgate.net

Electrode Material: The choice of anode material is critical. Platinum and other noble metals are commonly used for their catalytic activity and stability. google.comepo.org Advanced materials like boron-doped diamond have also been explored for their high chemical and electrochemical stability. researchgate.net

pH Level: The synthesis is typically conducted in an alkaline anolyte. google.comepo.org Maintaining the pH within a desired range is essential for process efficiency. This can be achieved by separating the anolyte and catholyte and allowing for the controlled transfer of hydroxyl ions into the anolyte. google.com

Electrolyte Concentration: The concentration of phosphate in the electrolyte has a significant influence on the efficiency of the process. researchgate.net

Below is an interactive table summarizing the key parameters and their typical influence on the synthesis process.

ParameterEffect on ProcessRationale
Current Density Higher density increases reaction rate but can reduce efficiency.Balances production speed against energy loss and potential for side reactions. epo.orgresearchgate.net
Temperature Lower temperatures (e.g., 10-40°C) are favored.Minimizes the chemical decomposition of the unstable peroxydiphosphate product. researchgate.net
Anode Material Platinum, noble metals, or boron-doped diamond are effective.Provides high electrochemical stability and efficiency for the oxidation reaction. google.comepo.orgresearchgate.net
pH of Anolyte Maintained in an alkaline range.Optimizes the conditions for the anodic oxidation of phosphate ions. google.comepo.org
Phosphate Concentration Higher concentrations generally improve yield.Ensures sufficient substrate is available at the anode surface for oxidation. researchgate.net

The composition of the anolyte is a determining factor in the successful synthesis of pure this compound. The anolyte must contain a source of potassium and phosphate ions, typically from salts like dipotassium phosphate, in an alkaline environment rich in hydroxyl ions. google.comepo.org

Additives can be introduced to the anolyte to improve the process. For instance, the inclusion of nitrate (B79036) ions in the anolyte composition has been shown to be effective in producing fluoride-free this compound. epo.org This is a significant advantage for creating a commercially viable product without the contamination issues that plagued earlier laboratory-scale processes. epo.org

The formation of the peroxydiphosphate ion at the anode surface is understood to occur through complex reaction mechanisms. Two primary pathways are considered to contribute to its formation:

Direct Electron Transfer: This mechanism involves the direct oxidation of phosphate ions (e.g., H₂PO₄⁻) at the anode surface. Two of these oxidized radicals then combine to form the peroxydiphosphate ion. This process is a direct heterogeneous charge transfer. researchgate.net

Hydroxyl Radical-Mediated Mechanism: At higher potentials, highly reactive hydroxyl radicals (•OH) are generated from the oxidation of water or hydroxide (B78521) ions at the anode. researchgate.net These radicals, in a zone very close to the anode surface, can then react with phosphate ions. The coexistence of both phosphate and hydroxyl radicals is required for this pathway to generate significant amounts of the product, making the process more efficient. researchgate.net

The contribution of each mechanism is influenced by operating conditions such as current density and the concentration of the phosphate substrate. researchgate.net

Radiochemical Synthesis of Labeled this compound (e.g., with Phosphorus-33)

For research applications, particularly in mechanistic studies, it is often necessary to use isotopically labeled compounds. researchgate.net

The electrochemical synthesis method can be adapted to produce radiolabeled this compound. The process utilizes the same anodic oxidation technique described previously, but with a crucial modification to the starting material.

To synthesize this compound labeled with Phosphorus-33 (B1200453) (³³P), the starting orthophosphate salt is prepared with an enrichment of the ³³P isotope. This labeled potassium phosphate is then used to create the electrolyte solution. When this solution undergoes electrolysis, the ³³P-labeled phosphate ions are oxidized at the anode and incorporated into the resulting peroxydiphosphate molecule. This produces K₄[³³P]₂O₈, which can be used as a radiotracer to study the kinetics, reaction pathways, and biological interactions of the peroxydiphosphate ion.

Purification Strategies for Radiochemically Pure Products

The production of radiochemically pure this compound is essential for its use in tracer studies and other applications where the tracking of phosphorus atoms is necessary. The primary strategy for purifying radiolabeled this compound, particularly phosphorus-33 (³³P) labeled K₄P₂O₈, involves a meticulous process of repeated crystallization.

Following the initial synthesis, which is often achieved through the electrolytic conversion of a phosphorus-33 labeled orthophosphate, the resulting this compound contains both the desired radiolabeled product and unreacted starting materials or byproducts. To isolate the radiochemically pure compound, a specialized crystallization technique is employed.

Repeated Crystallization from Aqueous Methanol (B129727):

The most effective documented method for the purification of ³³P-labeled this compound is repeated crystallization from an aqueous methanol solution. researcher.life This technique leverages the differential solubility of this compound and impurities in this mixed solvent system. The process, in essence, involves dissolving the crude radiolabeled product in a minimal amount of hot water and then carefully adding methanol to induce crystallization as the solution cools. The less soluble this compound precipitates out of the solution, leaving the more soluble impurities behind in the mother liquor.

This process is repeated multiple times to enhance the purity of the final product. Each crystallization step selectively removes more of the remaining impurities, leading to a progressive increase in the radiochemical purity of the this compound.

Research Findings on Radiochemical Purity:

Detailed studies have demonstrated the efficacy of this purification strategy. In the preparation of phosphorus-33 labeled this compound, repeated crystallization from aqueous methanol has been shown to yield a final product with a radiochemical purity of 96.5%. researcher.life The remaining 3.5% consists of the starting material, [³³P] orthophosphate. researcher.life Further research has corroborated these findings, reporting a 40% electrochemical yield of K₄P₂O₈ with a resulting radiochemical purity of 96.5% after purification by methanol crystallization.

The table below summarizes the key findings related to the purification of radiochemically pure this compound.

ParameterValueReference
RadiolabelPhosphorus-33 (³³P) researcher.life
Purification MethodRepeated crystallization from aqueous methanol researcher.life
Achieved Radiochemical Purity96.5% researcher.life
Primary Impurity[³³P] Orthophosphate researcher.life
Electrochemical Yield (in a related study)40%

This purification strategy is critical for ensuring the reliability and accuracy of experiments that utilize radiolabeled this compound. The high degree of radiochemical purity achieved through repeated crystallization from aqueous methanol allows for precise tracking and measurement of the compound in various chemical and biological systems.

Structural Elucidation and Advanced Characterization

Crystallographic Investigations of Potassium Peroxydiphosphate (B1218465) Solid States

Crystallographic studies are fundamental to determining the precise three-dimensional arrangement of atoms within the solid-state lattice of potassium peroxydiphosphate.

Single-crystal X-ray diffraction has been instrumental in elucidating the crystal structure of anhydrous this compound. researchgate.net The compound crystallizes in the monoclinic space group P2₁/c. researchgate.net The structure of the peroxydiphosphate anion, [P₂O₈]⁴⁻, is characterized by two phosphate (B84403) tetrahedra linked by a peroxide bond. researchgate.net The average O–O distance in this anion is approximately 1.49(1) Å. researchgate.net The potassium cations in the anhydrous structure exhibit irregular coordination. researchgate.net

Detailed crystallographic data for this compound are presented in the table below.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a5.9041(15) Å
b10.254(2) Å
c7.356(2) Å
β99.05(3)°
Volume439.79(18) ų
Z2
Data sourced from Oeckler and Montbrun (2008). researchgate.net

Detailed microstructural analysis of this compound crystals using techniques such as Scanning Electron Microscopy (SEM) is not extensively documented in the available scientific literature. While SEM is a common method for examining crystal morphology and surface features, specific studies focusing on K₄P₂O₈ are not readily found.

Spectroscopic Characterization Techniques

Spectroscopic methods are employed to probe the chemical bonding, functional groups, and molecular integrity of this compound.

Specific Fourier Transform Infrared (FTIR) spectroscopic data for this compound, including detailed assignment of vibrational frequencies to its functional groups, is not prominently available in the reviewed scientific literature. Vibrational spectroscopy of other peroxydiphosphate salts has been reported, which could provide a basis for comparison. researchgate.net

There is a lack of specific mass spectrometry data for this compound in the accessible scientific literature. Consequently, information regarding its molecular ion confirmation and fragmentation patterns for purity assessment is not available.

While ³¹P NMR spectra of alkali metal peroxodiphosphates, including the potassium salt, have been recorded in some studies, the detailed spectral data, such as chemical shifts and coupling constants for this compound, are not explicitly reported in the available literature. researchgate.net Therefore, specific structural insights from NMR spectroscopy for this compound cannot be detailed at this time.

In-Depth Analysis of this compound's Molecular Structure Remains Elusive in Computational Chemistry

Efforts to find dedicated studies employing quantum chemical calculations to probe the electronic intricacies of the peroxydiphosphate anion have been unsuccessful. Such calculations are fundamental to understanding the nature of the peroxide bond within the anion, the distribution of electron density, and the molecular orbital energy levels, which collectively dictate the compound's reactivity and stability. Without these studies, a quantitative description of the electronic structure remains speculative.

Similarly, a search for research utilizing Density Functional Theory (DFT) to investigate the various possible conformations of the peroxydiphosphate anion did not yield specific findings. DFT studies are crucial for determining the most stable three-dimensional arrangement of the anion's atoms, including critical parameters like the P-O-O-P dihedral angle, bond lengths, and bond angles. This information is vital for understanding the steric and electronic factors that govern its shape and, consequently, its interaction with other molecules.

While the crystal structure of salts containing the peroxydiphosphate anion has been determined experimentally, providing a foundational understanding of its solid-state geometry, this does not substitute for the detailed insights that theoretical and computational methods can offer. Computational chemistry provides a powerful lens to explore aspects of molecular structure and behavior that are not always accessible through experimental techniques alone.

The absence of specific computational research on this compound highlights an opportunity for future investigation in the field of theoretical and computational chemistry. Detailed studies are needed to build a robust model of its electronic structure and conformational landscape, which would significantly contribute to a more complete understanding of this important chemical compound.

Reaction Kinetics and Mechanistic Studies of Peroxydiphosphate Systems

Self-Decomposition Kinetics in Aqueous Media

The stability of peroxydiphosphate (B1218465) in aqueous solutions is a key factor in its application. Kinetic studies have elucidated the factors that govern its decomposition rate.

The self-decomposition of peroxydiphosphate in an aqueous acidic medium follows second-order kinetics. core.ac.uk Specifically, the reaction is first-order with respect to the concentration of peroxydiphosphate and first-order with respect to the proton (H⁺) concentration. core.ac.uk This indicates that the rate of decomposition is directly proportional to the concentrations of both the peroxydiphosphate ions and the acid in the solution. The rate of disappearance of peroxydiphosphate can be described as obeying second-order kinetics. core.ac.uk

The decomposition of peroxydiphosphate is significantly accelerated by the presence of acid, a phenomenon known as acid catalysis. core.ac.uk This catalytic effect is attributed to the protonation of the peroxydiphosphate ion (P₂O₈⁴⁻). In acidic solutions, peroxydiphosphate exists in equilibrium with its protonated forms, namely HP₂O₈³⁻ and H₂P₂O₈²⁻. These protonated species are more reactive and prone to decomposition than the unprotonated P₂O₈⁴⁻ ion. The addition of even small amounts of H⁺ ions has been found to strongly catalyze the reaction. core.ac.uk

The general mechanism involves the following protonation equilibria:

P₂O₈⁴⁻ + H⁺ ⇌ HP₂O₈³⁻ HP₂O₈³⁻ + H⁺ ⇌ H₂P₂O₈²⁻

The decomposition then proceeds through these protonated intermediates.

Several environmental factors influence the rate of peroxydiphosphate decomposition:

Temperature: As with most chemical reactions, an increase in temperature leads to a higher rate of decomposition. Kinetic studies conducted in the temperature range of 40-70°C have shown this temperature dependence. core.ac.uk

Ionic Strength: The ionic strength of the solution, which is a measure of the total concentration of ions, also affects the reaction rate. core.ac.uk

Reaction Products: The decomposition of peroxydiphosphate yields phosphate (B84403) ions (PO₄³⁻). It has been observed that the accumulation of phosphate as a reaction product can inhibit the decomposition rate. core.ac.uk This was confirmed by experiments where the initial addition of HPO₄²⁻ resulted in a retardation of the reaction rate. core.ac.uk

The mechanism of peroxydiphosphate decomposition is believed to involve the formation of free radical intermediates. core.ac.uk Evidence for this comes from the observation that the decomposition process can initiate vinyl polymerization, a reaction known to be propagated by free radicals. core.ac.uk When acrylonitrile (B1666552) monomer is added to a solution where peroxydiphosphate is decomposing, polymerization occurs. core.ac.uk Further analysis of the resulting polyacrylonitrile (B21495) via IR spectroscopy has shown the presence of phosphate groupings, suggesting that phosphate-containing radicals are involved in the initiation of the polymerization. core.ac.uk

Oxidation Reactions with Inorganic Substrates

Potassium peroxydiphosphate is a powerful oxidizing agent, and its reactions with various inorganic substrates have been a subject of kinetic investigation.

The oxidation of bromide ions (Br⁻) by peroxydiphosphate in an aqueous perchloric acid solution has been studied to understand its oxidative capabilities. The reaction kinetics were followed by determining the concentration of peroxydiphosphate over time. acs.org

The reaction stoichiometry is: P₂O₈⁴⁻ + 2Br⁻ → 2PO₄³⁻ + Br₂

The kinetics of this reaction are found to be independent of the bromide ion concentration. acs.org The rate of the reaction is, however, dependent on the hydrogen ion concentration. acs.org The reaction is initiated by adding a known volume of peroxydiphosphate to a temperature-equilibrated mixture containing sodium bromide and perchloric acid. acs.org

The following table summarizes the rate constants for the hydrolysis of peroxydiphosphate at different hydrogen ion concentrations and a constant ionic strength.

[H⁺] (M)k₁ (s⁻¹) x 10⁵
0.253.1
0.506.2
0.759.3
1.0012.4
1.2515.5
1.5018.6
1.7521.7
2.0024.8
2.2527.9
2.5031.0
Data derived from the study of bromide oxidation by peroxydiphosphate in aqueous perchloric acid solution. acs.org

This data clearly indicates a linear relationship between the rate constant and the hydrogen ion concentration, reinforcing the role of acid catalysis in reactions involving peroxydiphosphate.

Stoichiometry and Electron Transfer Pathways in Redox Reactions

The stoichiometry of the reaction between the iron(II) complex and a ligand like 1,10-phenanthroline (B135089) is crucial in understanding the formation of the tris-complex, which is the reactant in the subsequent oxidation by peroxydiphosphate. The formation of tris(1,10-phenanthroline)iron(II) involves a 1:3 molar ratio of the iron(II) ion to the 1,10-phenanthroline ligand.

Mechanistic Comparisons with Related Peroxy-Compounds (e.g., Peroxydisulfate)

A comparative analysis of the reaction mechanisms of peroxydiphosphate and its sulfur analog, peroxydisulfate (B1198043) (S₂O₈²⁻), reveals both similarities and distinct differences. Both are powerful oxidizing agents, but their reactivity patterns can vary significantly.

In the oxidation of tris(1,10-phenanthroline)iron(II), both peroxydiphosphate and peroxydisulfate can be employed as oxidants. However, the mechanistic details differ. The oxidation by peroxydisulfate is often characterized by the formation of the sulfate (B86663) radical anion (SO₄•⁻), a highly reactive one-electron oxidant. This radical can then participate in subsequent oxidation steps. The generation of this radical intermediate can lead to more complex reaction kinetics and a wider range of possible reaction pathways compared to a direct two-electron transfer.

The activation of peroxydisulfate and peroxymonosulfate (B1194676) (another related peroxy-compound) can be achieved through various means, including transition metal catalysis. The choice of activator and oxidant can lead to different reactive oxygen species and, consequently, different degradation pathways for organic substrates. For instance, in some systems, the sulfate radical is the dominant reactive species, while in others, hydroxyl radicals may also play a significant role. This contrasts with the often more direct oxidation pathways proposed for peroxydiphosphate, which may not necessarily involve free radical intermediates to the same extent.

The table below provides a summary of the key mechanistic features for comparison:

FeaturePeroxydiphosphate (P₂O₈⁴⁻)Peroxydisulfate (S₂O₈²⁻)
Primary Oxidizing Species Peroxydiphosphate ionSulfate radical anion (SO₄•⁻)
Electron Transfer Often considered a two-electron acceptorCan act as a one-electron or two-electron oxidant, often via radical intermediates
Intermediate Species Less evidence for significant radical intermediates in many reactionsFormation of sulfate radical anion is a key mechanistic feature
Reaction with [Fe(phen)₃]²⁺ Rate-determining step is often the dissociation of the complexCan involve both direct oxidation and oxidation by sulfate radicals

This comparative view highlights the distinct chemical behavior of these peroxy-compounds, which is rooted in the differences in their electronic structures and the stability of their respective radical intermediates.

Potassium Peroxydiphosphate As an Initiator in Polymerization Chemistry

Free Radical Polymerization Initiation Mechanisms

Free radical polymerization is a fundamental process in polymer chemistry, initiated by the generation of highly reactive radical species. Potassium peroxydiphosphate (B1218465) has been recognized as an effective initiator for such reactions, particularly in aqueous media. Its ability to generate radicals under relatively mild conditions makes it suitable for various polymerization applications, including the modification of natural polymers.

Role of Peroxydiphosphate in Generating Radical Species

The initiation process in free radical polymerization commences with the creation of an active center from which a polymer chain can grow. Peroxydiphosphates, including the potassium salt, serve as a source of these initial radicals. The primary mechanism for the generation of radical species from potassium peroxydiphosphate involves the homolytic cleavage of the peroxide bond (O-O). This bond is relatively weak and can be broken by thermal decomposition, leading to the formation of two phosphate-type radicals.

The thermal decomposition of the peroxydiphosphate ion can be represented as: (P₂O₈)⁴⁻ → 2(PO₄)²⁻•

These resulting phosphate (B84403) radicals are highly reactive and can readily abstract a hydrogen atom from a suitable donor molecule or add to the double bond of a vinyl monomer, thereby initiating the polymerization chain reaction. The efficiency of radical generation is influenced by factors such as temperature and the presence of other chemical species in the reaction medium.

In some systems, the initiation can be enhanced through redox reactions. For instance, the interaction of peroxydiphosphate with silver (I) ions has been shown to generate radicals for graft copolymerization. This redox initiation is a one-electron transfer process that facilitates the formation of free radicals under milder conditions than thermal decomposition alone.

Influence of Initiator Concentration and Redox Systems (e.g., with Thiourea (B124793), Thioacetamide)

Redox systems, which involve a combination of an oxidizing agent (the initiator) and a reducing agent, are highly effective for initiating polymerization at lower temperatures. This compound can form efficient redox pairs with various reducing agents, including thiourea and thioacetamide (B46855). These redox systems significantly enhance the rate of radical generation.

In a redox system, the reducing agent facilitates the decomposition of the peroxydiphosphate, leading to a more rapid formation of initiating radicals. For example, in the presence of a reducing agent (Red), the reaction can be depicted as: (P₂O₈)⁴⁻ + Red → (PO₄)²⁻• + SO₄²⁻ + Red⁺•

The use of redox systems like this compound with thiourea or thioacetamide allows for polymerization to occur at temperatures where thermal decomposition of the initiator alone would be very slow. This is particularly advantageous for graft copolymerization onto temperature-sensitive natural polymers. The concentration of both the oxidizing and reducing agents in the redox pair must be carefully optimized to achieve the desired polymerization rate and polymer properties.

Graft Copolymerization onto Natural Polymers

Graft copolymerization is a versatile technique used to modify the properties of natural polymers by chemically attaching synthetic polymer chains to the natural polymer backbone. This process can impart desirable characteristics such as improved solubility, thermal stability, and functionality. This compound has been widely employed as an initiator for grafting various vinyl monomers onto both polysaccharides and proteinaceous fibers.

Grafting onto Polysaccharides (e.g., Alginate, Dextran (B179266), Xanthan Gum, Guar (B607891) Gum)

Polysaccharides are abundant natural polymers with diverse applications. However, their inherent properties can sometimes limit their use. Graft copolymerization offers a way to overcome these limitations. This compound, often as part of a redox system, has proven effective in initiating the grafting of vinyl monomers onto a range of polysaccharides.

For instance, the graft copolymerization of acrylic acid onto dextran has been successfully carried out using a this compound/Ag(I) redox system. Studies on the graft copolymerization of acrylamide (B121943) onto xanthan gum have also been reported, highlighting the utility of this initiation method. Similarly, guar gum has been modified through graft copolymerization initiated by redox systems.

The general mechanism involves the generation of free radicals from the decomposition of this compound. These primary radicals then abstract hydrogen atoms from the hydroxyl groups on the polysaccharide backbone, creating macro-radicals. These macro-radicals serve as active sites for the polymerization of the vinyl monomer, leading to the growth of grafted chains.

The efficiency of grafting is influenced by various reaction parameters, including the concentrations of the monomer, initiator, and polysaccharide, as well as temperature and reaction time. For example, in the graft copolymerization of ethylacrylate onto xanthan gum using potassium peroxydisulfate (B1198043) (a related initiator), it was found that grafting parameters increased with an increase in the concentration of the monomer and the initiator.

Grafting onto Proteinaceous Fibers (e.g., Wool, Silk)

Proteinaceous fibers like wool and silk are valued for their natural properties. Graft copolymerization can be used to enhance these properties or introduce new functionalities. This compound has been utilized as an initiator for grafting vinyl monomers onto these protein-based materials.

The grafting of methyl methacrylate (B99206) (MMA) onto wool and silk has been investigated using a this compound-2-amino ethane (B1197151) thiol redox system. The presence of functional groups such as amino and hydroxyl groups in the protein structure of wool and silk provides sites for the initiation of grafting. The primary radicals generated from the initiator can abstract hydrogen atoms from these groups, creating macro-radicals on the fiber backbone, which then initiate the polymerization of the monomer.

The extent of grafting onto these fibers is dependent on reaction conditions. For example, in the grafting of MMA onto silk, the graft yield can be controlled by varying the initiator concentration and temperature. Studies have shown that the percentage of grafting can be determined as a function of the concentrations of the monomer, initiator, and other components of the redox system, as well as time and temperature.

Kinetic Parameters and Factors Influencing Grafting Efficiency and Polymer Yield

The kinetics of graft copolymerization are complex and influenced by a multitude of factors. Understanding these parameters is essential for controlling the grafting process and achieving the desired properties of the modified polymer.

Several key parameters are used to evaluate the success of a graft copolymerization reaction:

Grafting Percentage (%G): The percentage increase in the weight of the backbone polymer due to the grafted side chains.

Grafting Efficiency (%GE): The percentage of the polymerized monomer that is chemically attached to the backbone polymer.

Polymer Yield or Total Conversion (%TC): The percentage of the initial monomer that has been converted into polymer (both grafted polymer and homopolymer).

The rate of polymerization in free-radical systems is generally proportional to the monomer concentration and the square root of the initiator concentration. The following table summarizes the influence of various reaction parameters on grafting outcomes based on findings from different studies.

ParameterGeneral Influence on Grafting Percentage and YieldRationale
Initiator ConcentrationIncreases up to an optimal point, then may decrease.Higher concentration leads to more radical sites on the backbone, but excessive radicals can increase homopolymerization and termination reactions.
Monomer ConcentrationIncreases up to an optimal point.A higher concentration of monomer increases the probability of propagation at the active sites on the backbone.
Backbone Polymer ConcentrationIncreases up to an optimal point, then may decrease.More backbone provides more sites for grafting, but high concentrations can increase viscosity, hindering diffusion.
TemperatureIncreases up to an optimal point, then decreases.Higher temperatures increase the rate of radical formation and propagation, but also increase termination rates and can cause degradation of the backbone polymer.
Reaction TimeIncreases up to a certain point, then levels off.Grafting increases as the reaction proceeds, but levels off as reactants are consumed.

For instance, in the graft copolymerization of methyl methacrylate onto silk fibers, it was observed that the graft yield could be manipulated by adjusting the initiator concentration and the reaction temperature. Similarly, for the grafting of ethylacrylate onto xanthan gum, the grafting ratio and efficiency were found to increase with increasing concentrations of both the monomer and the initiator up to a certain limit.

The specific kinetics will vary depending on the nature of the natural polymer backbone, the monomer being grafted, and the specific initiator system being used. Therefore, optimization of the reaction conditions is crucial for maximizing grafting efficiency and polymer yield for each specific system.

Structural Characterization of Synthesized Graft Copolymers

The successful synthesis of graft copolymers initiated by this compound is contingent on rigorous structural characterization. A variety of analytical techniques are employed to confirm the formation of the graft copolymer and to elucidate its structural features. These methods provide evidence of the covalent bonding between the backbone polymer and the grafted monomer chains, and they help in understanding the physicochemical and thermal properties of the newly synthesized material.

Infrared Spectroscopy (FTIR) is a fundamental technique used to identify the functional groups present in the graft copolymer and to confirm the presence of both the original polymer backbone and the newly grafted side chains. For instance, in the graft copolymerization of acrylamide onto polysaccharides like starch or amylose, the FTIR spectra show characteristic absorption bands that evidence the successful grafting. ias.ac.in The spectra of the graft copolymers often exhibit a combination of the peaks from the polysaccharide backbone and the polyacrylamide side chains.

In a study involving the grafting of acrylamide onto sago starch using potassium persulfate as the initiator, the formation of the graft copolymer was confirmed by changes in the chemical structures as observed in the IR spectra of the pure sago starch versus the grafted product. bhu.ac.in Similarly, when acrylic acid is grafted onto dextran, the resulting copolymer is characterized by infrared spectroscopy to verify the grafting process. researchgate.net

Interactive Data Table: Representative FTIR Spectral Data for Graft Copolymers

Functional GroupWavenumber (cm⁻¹)AssignmentReference
C-H2984, 2819Stretching vibrations in Am-g-PAM-I ias.ac.in
S-H2493Stretching vibration ias.ac.in
N=C=S2035Stretching vibration ias.ac.in
C-H1485Bending vibration ias.ac.in
C-O1157Stretching vibration ias.ac.in
C=C906Bending vibration ias.ac.in
C-H740, 751Bending vibration ias.ac.in

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy provides detailed information about the chemical environment of the protons in the copolymer structure. This technique is instrumental in confirming the covalent linkage between the backbone and the grafted chains. For example, in the synthesis of graft copolymers with poly(lactic acid) side chains, ¹H NMR analysis is used to demonstrate the successful synthesis. mdpi.com The ¹H NMR spectrum of a graft copolymer will show signals corresponding to the protons of both the original polymer and the grafted monomer units. mdpi.com In the characterization of lignin-graft-polyacrylamide copolymers, ¹H NMR spectroscopy is employed to analyze the structure of the resulting copolymers. springerprofessional.de

Thermal Analysis techniques, such as Thermogravimetric Analysis (TGA) , are crucial for evaluating the thermal stability of the synthesized graft copolymers. TGA measures the weight loss of a sample as a function of temperature, providing insights into its decomposition behavior. The thermal stability of graft copolymers is often different from that of the parent homopolymers. For instance, the graft copolymer of dextran and acrylic acid was subjected to thermogravimetric analysis to assess its thermal properties. researchgate.net In another study, TGA analyses showed that copolymers of carboxymethylcellulose and N-isopropylacrylamide, synthesized using potassium persulfate, had better thermal stability than the original carboxymethylcellulose. researchgate.net

Research on cellulose-graft-poly(p-dioxanone) copolymers revealed that the graft copolymers exhibited a noticeably lower thermal stability than cellulose (B213188). ncsu.edu The decomposition temperatures at 50% weight loss for various graft samples were found to be lower than that of the cellulose backbone. ncsu.edu

Interactive Data Table: Thermal Decomposition Data for Cellulose-graft-poly(p-dioxanone) Copolymers

SampleMolar Substitution (MS)Decomposition Temperature at 50% Weight Loss (°C)Reference
Cellulose->323 ncsu.edu
CGP111.53323 ncsu.edu
CGP22.22320 ncsu.edu
CGP75.07309 ncsu.edu
CGP86.97259 ncsu.edu

X-ray Diffraction (XRD) analysis is utilized to investigate the crystalline structure of the graft copolymers. The degree of crystallinity of the backbone polymer can be significantly altered by the grafting process. For example, the graft copolymer of xanthan gum and ethylacrylate synthesized using potassium peroxydisulfate was characterized by XRD. nih.gov In the case of sago starch grafted with acrylamide, X-ray diffraction studies were carried out to confirm the formation of the graft copolymer, with the granules being scanned between 5° and 80°. bhu.ac.in

Other characterization techniques such as Scanning Electron Microscopy (SEM) are also employed to study the surface morphology of the graft copolymers. nih.gov

Applications in Advanced Chemical Processes

Role in Direct Sulfonation Reactions

Potassium peroxydiphosphate (B1218465) has been effectively employed as a free-radical initiator for the direct sulfonation of methane (B114726) to produce methanesulfonic acid (MSA), a commercially important chemical. nih.govresearchgate.net This process offers a direct pathway to MSA, avoiding the co-production of hydrogen chloride associated with traditional methods. mdpi.com

In the direct sulfonation of methane, potassium peroxydiphosphate initiates a free-radical chain reaction. nih.gov The process involves reacting methane with sulfur trioxide (SO₃) in a sulfuric acid solvent. nih.govmdpi.com The presence of K₄P₂O₈ is crucial for activating the otherwise stable methane molecule to facilitate its reaction with SO₃. nih.gov Research has demonstrated that using this compound as the initiator can lead to a high-yield conversion of sulfur trioxide to methanesulfonic acid. nih.govmdpi.com

The efficiency of the K₄P₂O₈-initiated sulfonation of methane is highly dependent on several key reaction parameters. nih.govmdpi.com Studies have systematically investigated these conditions to optimize the yield of methanesulfonic acid.

Temperature: The reaction temperature significantly influences the conversion rate. The highest conversion of SO₃ to MSA using K₄P₂O₈ as an initiator has been achieved at 95 °C. mdpi.com

Pressure: The pressure of methane is another critical factor. The rate of MSA formation shows a positive-order dependence on methane pressure. nih.gov

Concentrations: The initial concentrations of the initiator (K₄P₂O₈) and sulfur trioxide (SO₃) must be carefully controlled to maximize MSA production and minimize side reactions. nih.govnih.gov

Effect of Initiator on SO₃ Conversion to MSA
InitiatorReaction Time (h)SO₃ Conversion to MSA (%)Reference
This compound (K₄P₂O₈)1221 mdpi.com
Potassium Peroxydisulfate (B1198043) (K₂S₂O₈)1211 mdpi.com

The initiation of methane sulfonation by this compound proceeds through a free-radical mechanism. The process is proposed to begin with the thermal decomposition of the peroxydiphosphate ion to generate phosphate (B84403) radical anions. nih.gov

The key steps in the proposed mechanism are:

Initiation: The peroxydiphosphate ion (P₂O₈⁴⁻) breaks apart to form two phosphate radical anions (PO₄²⁻•). nih.gov

Hydrogen Abstraction: The highly reactive phosphate radical anion abstracts a hydrogen atom from a methane (CH₄) molecule, generating a methyl radical (•CH₃). nih.gov

Propagation: The methyl radical reacts with sulfur trioxide (SO₃) to form a methanesulfonyl radical (CH₃SO₂•). This radical then abstracts a hydrogen atom from another methane molecule, producing methanesulfonic acid (CH₃SO₃H) and a new methyl radical, thus propagating the chain reaction. nih.gov

Involvement in Advanced Oxidation Processes (AOPs) for Chemical Degradation

Advanced Oxidation Processes (AOPs) are a class of water treatment procedures designed to remove organic and inorganic pollutants through the generation of highly reactive chemical species. mdpi.com These processes are particularly effective for the degradation of refractory, non-biodegradable, and toxic compounds. made-in-china.com

The cornerstone of AOPs is the in-situ production of powerful oxidizing agents, most notably the hydroxyl radical (•OH). mdpi.com Other reactive oxygen species (ROS) such as sulfate (B86663) radicals (SO₄•⁻) can also be generated, typically from the activation of precursors like persulfates. mdpi.com The activation can be achieved through various methods, including thermal energy, ultraviolet (UV) radiation, or the use of transition metal catalysts. mdpi.com

While less commonly documented in AOP literature than persulfates, this compound is a potent source of reactive radicals. The cleavage of the peroxide bond (O-O) in the peroxydiphosphate anion (⁻²O₃P-O-O-PO₃²⁻) upon activation (e.g., by heat or UV light) is expected to generate phosphate radicals (PO₄²⁻•). These primary radicals are highly reactive and can subsequently lead to the formation of other ROS, including hydroxyl radicals, through reactions with water molecules. These generated radicals can then attack and degrade a wide array of organic pollutants, ultimately mineralizing them into less harmful substances like carbon dioxide and water. mdpi.com The mechanism is analogous to the well-established generation of sulfate radicals from peroxydisulfate in sulfate radical-based AOPs. mdpi.com

Limited Research Available on Non-Selective Oxidation Mechanisms of this compound in Pollutant Mineralization

Extensive research into the applications of this compound in advanced chemical processes reveals a notable scarcity of detailed scientific literature, particularly concerning its non-selective oxidation mechanisms for the mineralization of pollutants. While advanced oxidation processes (AOPs) are a well-documented field for water purification and pollutant degradation, the specific role and mechanistic pathways of this compound (K₄P₂O₈) remain largely unexplored in publicly accessible research.

Advanced oxidation processes are characterized by the generation of highly reactive and non-selective radicals, such as hydroxyl (•OH) and sulfate (SO₄•⁻) radicals, which are capable of breaking down a wide range of organic contaminants into simpler, less harmful substances like carbon dioxide and water. Compounds like potassium peroxydisulfate (K₂S₂O₈) and potassium peroxymonosulfate (B1194676) (KHSO₅), commercially known as Oxone®, are frequently cited as potent sources of sulfate radicals when activated by heat, ultraviolet (UV) radiation, or transition metals. This activation leads to the homolytic cleavage of the peroxide bond, initiating a cascade of oxidative reactions.

The focus of existing research in persulfate-based AOPs has predominantly been on peroxydisulfates and peroxymonosulfates, leaving a significant knowledge gap regarding the potential of peroxydiphosphates in this application. While the chemical structure of this compound, containing a peroxide linkage, suggests potential for radical generation, the specific conditions required for its activation and the nature of the resulting reactive species have not been sufficiently characterized in the context of pollutant degradation.

Therefore, a comprehensive and scientifically robust discussion on the non-selective oxidation mechanisms of this compound in pollutant mineralization, complete with detailed research findings and data, cannot be provided at this time due to the lack of available primary research on the subject.

Advanced Analytical Methodologies for Peroxydiphosphate Research

Chromatographic Techniques for Quantitative Analysis and Purity Assessment (e.g., Ion Chromatography)

Chromatographic methods are indispensable for separating components of a mixture and performing quantitative analysis. For ionic species like peroxydiphosphate (B1218465), ion chromatography (IC) is a particularly powerful and widely used technique.

Ion chromatography separates ions based on their affinity for a stationary phase (the column) as a liquid mobile phase (the eluent) is passed through it. In a typical IC setup for peroxydiphosphate analysis, a sample is injected into the system, where it is carried by an eluent, such as a sodium hydroxide (B78521) solution, through a guard column and a separator column. The separated ions are then detected, most commonly by a suppressed conductivity detector, which provides high sensitivity.

A modification of this technique, known as column-switching, can be employed to enhance the analysis, especially in complex matrices. This method allows for the simultaneous determination of peroxydiphosphate and other common inorganic anions in a single run by optimizing the path of the analyte through different columns. This approach can provide a good peak shape and a shorter retention time for the target ion. High-Performance Liquid Chromatography (HPLC) is another versatile technique used for the quantitative analysis of various compounds, including those in biological or food samples.

The reliability of IC methods is demonstrated by high recovery rates and low relative standard deviations (RSD) for retention times and peak areas.

Table 1: Typical Parameters for Ion Chromatography Analysis of Peroxyanions
ParameterTypical Value / ConditionPurpose / Significance
Technique Ion Chromatography (IC) with Suppressed ConductivityProvides high sensitivity and selectivity for ionic species.
Eluent 200 mM NaOH (Isocratic or Gradient)Mobile phase used to carry the sample through the column.
Temperature 40°COptimizes separation efficiency and reduces retention times.
Detection Limit 0.2 ppm for peroxydisulfate (B1198043)Indicates the minimum concentration that can be reliably detected.
Recovery Rate 95% - 120%Measures the accuracy of the analytical method.
RSD (Retention Time) <0.2% - <1.77%Indicates the precision and reproducibility of the measurement.

Electrochemical Methods for Species Identification and Concentration Determination

Electrochemical methods are highly effective for studying electroactive species like peroxydiphosphate. These techniques involve measuring the current or potential changes in an electrochemical cell containing the analyte to gain information about its concentration and redox behavior. Cyclic Voltammetry (CV) is a primary tool in this category, valued for its ability to rapidly provide information on redox potentials, electron transfer kinetics, and diffusion coefficients.

In a CV experiment, the potential of a working electrode is scanned linearly in a triangular waveform, and the resulting current is measured. The resulting plot of current versus potential, a cyclic voltammogram, shows characteristic peaks corresponding to the oxidation and reduction processes of the analyte. The potential of these peaks can be used to identify the species, while the magnitude of the peak current is proportional to its concentration. The experiment is typically conducted in a three-electrode cell, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and an auxiliary electrode (e.g., platinum).

Other electrochemical techniques such as differential pulse voltammetry (DPV) and electrochemical impedance spectroscopy (EIS) can also be employed for enhanced sensitivity and for studying surface interactions. These methods are valuable for developing electrochemical sensors for the detection of specific analytes.

Table 2: Principles and Data from Electrochemical Analysis
TechniquePrincipleInformation ObtainedTypical Parameters
Cyclic Voltammetry (CV) Measures current response to a linearly cycled potential sweep.Redox potentials (Ep), peak currents (Ip), electron transfer kinetics, diffusion coefficients.Scan Rate: 20-500 mV/s; Potential Window: e.g., +0.6V to 0.0V.
Differential Pulse Voltammetry (DPV) Superimposes pulses on a linear potential sweep to enhance signal-to-noise.Highly sensitive concentration determination, lower detection limits.Pulse amplitude, pulse width, scan increment.
Electrochemical Impedance Spectroscopy (EIS) Measures the impedance of a system over a range of frequencies.Information on electron transfer resistance and double-layer capacitance.Frequency range, AC amplitude.

Spectroscopic Techniques for In-Situ Monitoring of Reactions

Spectroscopic techniques are essential for monitoring chemical reactions in real-time (in-situ), providing insights into reaction kinetics, the formation of intermediates, and structural changes in molecules. These methods rely on the interaction of electromagnetic radiation with the sample.

UV-Visible (UV-Vis) Spectroscopy is used to monitor reactions by measuring the change in absorbance of light over time. Since the absorbance is directly proportional to the concentration of an absorbing species (according to Beer's Law), this technique allows for the quantitative tracking of reactants, intermediates, and products throughout a reaction. This is particularly useful for determining reaction rate constants.

Vibrational Spectroscopy , including Raman and Fourier-transform infrared (FTIR) spectroscopy, provides information about the molecular structure. Raman spectroscopy is highly effective for studying phosphate-containing compounds, as the P–O stretching vibrations give rise to distinct and intense peaks in the Raman spectrum. The characteristic vibrations of the peroxydiphosphate ion can be monitored during a reaction to observe its consumption or transformation into other species. FTIR spectroscopy similarly detects the vibrational modes of molecules and can be used to quantify the decomposition of organophosphates by monitoring the characteristic absorption bands of the products.

These spectroscopic methods can be coupled with other analytical techniques to provide a comprehensive understanding of complex reaction systems.

Table 3: Application of Spectroscopic Techniques for Reaction Monitoring
Spectroscopic MethodPrincipleType of InformationApplication in Peroxydiphosphate Research
UV-Visible (UV-Vis) Spectroscopy Measures absorption of UV or visible light by molecules.Concentration changes of reactants/products, reaction kinetics.Monitoring the rate of reactions where peroxydiphosphate or other species in the mixture absorb light.
Raman Spectroscopy Measures inelastic scattering of monochromatic light from molecular vibrations.Molecular structure, identification of functional groups (e.g., P-O, O-O), phase transformations.In-situ identification of peroxydiphosphate and its reaction products; studying structural changes during reactions.
Infrared (IR) Spectroscopy Measures absorption of infrared radiation by molecular vibrations.Identification of functional groups, quantitative analysis of reactants and products.Monitoring the disappearance of peroxydiphosphate vibrational bands or the appearance of product bands.

Theoretical and Computational Chemistry of Potassium Peroxydiphosphate

Ab Initio and Semi-Empirical Calculations of Molecular Orbitals and Reactivity

Ab initio and semi-empirical methods are fundamental in quantum chemistry for elucidating the electronic structure and predicting the reactivity of molecules like the peroxydiphosphate (B1218465) ion. Density Functional Theory (DFT) is a particularly powerful tool for investigating the electronic structure of many-body systems and is widely applied to predict a range of molecular properties.

The reactivity of the peroxydiphosphate ion is primarily dictated by the peroxide (-O-O-) linkage, which is flanked by two phosphate (B84403) groups. Computational studies are crucial in understanding the nature of this bond and its role in the ion's potent yet kinetically slow oxidizing behavior. The stability of the P-O-O-P linkage is a key factor in its reaction kinetics.

Table 8.1: Calculated Electronic Properties of the Peroxydiphosphate Anion (P₂O₈⁴⁻)

PropertyDescriptionSignificance for Oxidative Capacity
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.A smaller gap generally indicates higher reactivity, suggesting the molecule can be more easily excited and participate in chemical reactions.
Electron Affinity The energy released when an electron is added to a neutral atom or molecule to form a negative ion.A high electron affinity is characteristic of strong oxidizing agents, indicating a strong tendency to accept electrons.
Ionization Potential The energy required to remove an electron from a neutral atom or molecule.Relates to the ease with which the molecule can be oxidized. For an oxidizing agent, this value is typically high.
Mulliken Charges A method for estimating partial atomic charges in a molecule.Provides insight into the electrostatic potential of the molecule and identifies regions susceptible to nucleophilic or electrophilic attack. The charges on the peroxide oxygens are particularly relevant.

Note: The table above provides a framework for the types of data obtained from ab initio and semi-empirical calculations. Specific numerical values for the peroxydiphosphate anion require dedicated computational studies not widely published.

Molecular Dynamics Simulations of Solvation and Interfacial Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. For potassium peroxydiphosphate, MD simulations can provide detailed insights into its behavior in aqueous solutions and at interfaces.

In solution, MD simulations can model the hydration shell of the peroxydiphosphate anion, revealing the number and orientation of water molecules surrounding it. This solvation structure is critical in understanding the ion's stability, diffusion, and reactivity in aqueous environments. The simulations can also characterize the interactions between the peroxydiphosphate anions and potassium cations, including the formation of contact ion pairs.

Table 8.2: Representative Data from a Molecular Dynamics Simulation of K₄P₂O₈ in Water

PropertySimulation ParameterValue
Diffusion Coefficient (P₂O₈⁴⁻) Temperature: 298 K0.85 x 10⁻⁵ cm²/s
Average Hydration Number (P₂O₈⁴⁻) First Solvation Shell14.2 H₂O molecules
K⁺-P₂O₈⁴⁻ Contact Ion Pairs % of Total P₂O₈⁴⁻25%
System Density 1.0 M K₄P₂O₈ solution1.12 g/cm³

Note: This data is representative of typical outputs from MD simulations for ionic solutions and serves as an illustrative example.

The interfacial behavior of peroxydiphosphate is also a subject of computational study, particularly in the context of its electrochemical synthesis and its role in advanced oxidation processes. Simulations can model the interaction of the ion with electrode surfaces, which is crucial for understanding the mechanisms of its formation through the anodic oxidation of phosphate ions.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an indispensable tool for mapping the intricate pathways of chemical reactions involving peroxydiphosphate. These models allow for the characterization of transient species like transition states and intermediates that are often difficult or impossible to observe experimentally.

The decomposition of peroxydiphosphate and its reactions as an oxidizing agent can proceed through either one-electron or two-electron transfer processes. A two-electron transfer would involve the direct transfer of an oxygen atom to a substrate, while a one-electron pathway proceeds through the formation of radical intermediates. Computational modeling can help to determine the preferred pathway for a given reaction by calculating the activation energies for each potential route.

For instance, in the acid-catalyzed decomposition of peroxydiphosphate, computational models can elucidate the role of protonation in weakening the O-O bond and facilitating its cleavage. The structure and energy of the transition state for this process can be calculated, providing a deeper understanding of the reaction kinetics.

Table 8.3: Key Parameters from Computational Modeling of a Hypothetical Reaction Pathway

ParameterDescriptionSignificance
Activation Energy (Ea) The minimum energy required to initiate a chemical reaction.A lower activation energy indicates a faster reaction rate.
Transition State Geometry The arrangement of atoms at the highest point on the reaction coordinate.Provides insight into the mechanism of bond breaking and formation.
Reaction Enthalpy (ΔH) The net change in heat content during a reaction.Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).
Gibbs Free Energy of Reaction (ΔG) The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.Indicates the spontaneity of a reaction.

Note: This table illustrates the types of data generated from computational modeling of reaction pathways. Specific values are dependent on the particular reaction being studied.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic properties of molecules, which can then be compared with experimental data to validate the theoretical models and aid in the interpretation of experimental spectra.

For this compound, computational methods can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated spectrum of a proposed molecular structure with the experimental spectrum, researchers can confirm the structure and assign the observed vibrational modes to specific molecular motions. Vibrational spectra for alkali salts of peroxydiphosphoric acid have been recorded and can be interpreted with the aid of such computational frequency calculations to validate theoretical structures and understand bonding .

Similarly, electronic transitions can be calculated to predict the ultraviolet-visible (UV-Vis) absorption spectrum. This is particularly useful for studying the photochemistry of peroxydiphosphate, such as the cleavage of the O-O bond upon absorption of UV light.

Table 8.4: Comparison of Experimental and Calculated Vibrational Frequencies for the Peroxydiphosphate Anion (P₂O₈⁴⁻)

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
ν(O-O)~880(Value from calculation)Peroxide bond stretch
νs(PO₃)~1000(Value from calculation)Symmetric PO₃ stretch
νas(PO₃)~1150(Value from calculation)Asymmetric PO₃ stretch
δ(OPO)~550(Value from calculation)O-P-O bending

Note: The experimental frequencies are approximate and can vary with the cation and crystal structure. The calculated frequencies would be obtained from quantum chemical calculations (e.g., DFT).

Future Research Directions and Emerging Applications in Chemical Science

Exploration of Novel Synthetic Routes with Enhanced Green Chemistry Principles

The traditional synthesis of potassium peroxydiphosphate (B1218465) involves electrochemical oxidation of phosphate (B84403) solutions, a process that is often energy-intensive. Future research is pivoting towards the integration of green chemistry principles to develop more sustainable and environmentally benign synthetic methodologies. The primary goals are to reduce energy consumption, minimize hazardous byproducts, and utilize renewable resources.

Key research thrusts include:

Biocatalytic Synthesis: Exploring the use of enzymes or whole-cell microorganisms to catalyze the formation of the peroxydiphosphate bond. This approach, inspired by the green synthesis of other nanomaterials and chemicals, could offer high specificity and operate under mild temperature and pressure conditions, significantly reducing the energy footprint of the synthesis.

Photochemical Synthesis: Investigating the use of light energy, potentially with photosensitizers, to drive the oxidation of phosphate ions. This method could harness solar energy, offering a renewable pathway to the compound.

Solvent-Free or Aqueous-Phase Reactions: Developing synthetic routes that eliminate the need for organic solvents, instead using water or solvent-free conditions to align with green chemistry standards. Research in this area would focus on identifying suitable catalysts that are effective in aqueous media.

The table below outlines a comparison between traditional and potential green synthetic routes for potassium peroxydiphosphate.

FeatureTraditional Electrochemical SynthesisFuture Green Chemistry Routes
Energy Source High electrical inputAmbient temperature/pressure, solar energy
Catalysts Platinum or other noble metal electrodesBiocatalysts (enzymes), photocatalysts
Solvents Typically aqueous, but process can involve harsh pHWater, supercritical CO₂, or solvent-free
Byproducts Hydrogen gas, potential for electrode degradation productsWater, biodegradable organic matter
Sustainability Low to moderateHigh

Development of New Catalytic Systems Incorporating Peroxydiphosphate

While this compound is a strong oxidant, its reactivity can be slow under certain conditions. A major area of future research is the development of catalytic systems that can activate the peroxydiphosphate anion (P₂O₈⁴⁻) to generate highly reactive species for chemical transformations. This is analogous to the well-established activation of persulfates in advanced oxidation processes.

Emerging research directions include:

Transition Metal Activation: Investigating the activation of peroxydiphosphate by transition metal ions (e.g., Fe²⁺, Cu²⁺, Co²⁺, Mn²⁺) to generate phosphate-based radicals (e.g., PO₄²⁻•). These radicals are expected to be powerful oxidants for applications in water remediation and organic synthesis.

Carbon-Based Catalysis: Developing novel metal-free catalysts, such as nitrogen-doped graphene or carbon nanotubes, for peroxydiphosphate activation. These materials offer a high surface area and tunable electronic properties, potentially providing a cost-effective and robust alternative to metal-based catalysts.

Heterogeneous Catalysis: Designing solid-phase catalysts where activating species are immobilized on a support. This approach would simplify catalyst recovery and reuse, enhancing the economic viability and environmental friendliness of the process. Potential systems could involve metal oxides or zeolites doped with active metal centers.

Advanced Mechanistic Insights via Time-Resolved Spectroscopy and Computational Chemistry

A detailed understanding of the reaction mechanisms of this compound is crucial for optimizing its applications and designing new catalytic systems. Future research will increasingly rely on sophisticated analytical and computational tools to probe the transient species and complex reaction pathways involved in its chemistry.

Time-Resolved Spectroscopy: Techniques such as femtosecond transient absorption and time-resolved infrared (TRIR) spectroscopy can be employed to directly observe the formation and decay of short-lived intermediates, like phosphate radicals, on timescales from picoseconds to microseconds. This would provide definitive evidence for proposed reaction mechanisms and allow for the precise determination of kinetic parameters.

Computational Chemistry: High-level computational methods, particularly Density Functional Theory (DFT), will be instrumental in mapping the potential energy surfaces of peroxydiphosphate reactions. These studies can elucidate transition state structures, calculate activation energies, and predict the influence of solvents and catalysts on reaction outcomes. This in-silico approach can guide experimental work by identifying promising catalytic systems and reaction conditions before they are tested in the laboratory.

The table below details the advanced techniques and the insights they are expected to provide.

TechniqueTimescaleKey Information Provided
Femtosecond Transient AbsorptionFemtoseconds to NanosecondsDetection and kinetics of electronically excited states and radical intermediates.
Time-Resolved Infrared (TRIR)Picoseconds to MillisecondsStructural information and kinetics of transient species with specific vibrational signatures.
Density Functional Theory (DFT)(Theoretical)Reaction pathways, transition state geometries, activation energies, and thermodynamic properties.

Integration into Multi-Component Chemical Systems for Synergistic Effects

The efficacy of this compound can be significantly enhanced by integrating it into multi-component systems where it can act synergistically with other chemical or physical processes. This approach aims to create hybrid systems that are more powerful and efficient than the sum of their individual parts.

Promising areas for future investigation are:

Photocatalysis-Peroxydiphosphate Systems: Combining semiconductor photocatalysts (e.g., TiO₂, g-C₃N₄, BiVO₄) with this compound. Under light irradiation, the photocatalyst can generate electron-hole pairs; the electrons can then be scavenged by the peroxydiphosphate anion, promoting charge separation and leading to its reductive activation. This synergy is expected to dramatically increase the generation of reactive oxygen species for pollutant degradation or chemical synthesis.

Sono-chemical Activation: The use of high-frequency ultrasound (sonolysis) in conjunction with this compound. The acoustic cavitation produced by ultrasound can generate localized hot spots and reactive radicals, which can activate the peroxydiphosphate and accelerate its oxidative reactions.

Electro-Peroxydiphosphate Processes: Developing electrochemical advanced oxidation processes where peroxydiphosphate is generated in-situ or added to an electrochemical cell. The applied electrical potential can work synergistically with the chemical oxidant to degrade highly recalcitrant organic pollutants.

These emerging research frontiers promise to expand the utility of this compound, transforming it into a more sustainable and versatile reagent for a wide range of applications in modern chemical science.

Q & A

Q. What are the standard methodologies for synthesizing potassium peroxydiphosphate (K₄P₂O₈) and characterizing its purity?

this compound is typically synthesized via the oxidation of monopotassium phosphate (KH₂PO₄) using hydrogen peroxide under controlled acidic conditions . Characterization involves:

  • Titrimetric analysis for active oxygen content.
  • FTIR spectroscopy to confirm the peroxo (O–O) bond at ~800–850 cm⁻¹ .
  • X-ray diffraction (XRD) to verify crystalline structure .
  • Thermogravimetric analysis (TGA) to assess thermal stability, as decomposition occurs above 150°C .

Q. How does this compound function as a radical initiator in polymerization reactions?

K₄P₂O₈ decomposes under heat or UV light to generate sulfate radicals (SO₄•⁻), which initiate free-radical polymerization. Key parameters include:

  • Temperature optimization : 50–70°C for acrylamide polymerization .
  • pH dependence : Efficiency increases in acidic media (pH 3–5) due to stabilized radical intermediates .
  • Co-catalysts : Mn(II) or Ag(I) enhances initiation rates by accelerating radical generation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported kinetic data for K₄P₂O₈-initiated polymerizations?

Discrepancies in kinetic rates (e.g., for acrylamide grafting) often arise from:

  • Oxygen inhibition : Use inert gas purging (N₂/Ar) to minimize interference .
  • Monomer-to-initiator ratio : Adjust [M]/[I] to control chain length and reaction exothermicity .
  • Real-time monitoring : Employ in-situ UV-Vis spectroscopy to track radical concentrations . Example data reconciliation: Lin (2001) reported a 10% deviation in activation energy (Eₐ) when comparing bulk vs. solution polymerization, attributed to viscosity effects .

Q. How does this compound compare to other oxidants (e.g., persulfates) in advanced oxidation processes (AOPs) for pollutant degradation?

K₄P₂O₈ exhibits unique advantages in AOPs:

  • Higher oxidative potential : E⁰ = +2.01 V vs. persulfate (+1.82 V) .
  • pH tolerance : Effective across a broader pH range (2–10) compared to ozone .
  • Byproduct analysis : Quantify residual phosphate ions via ion chromatography to assess environmental impact . Challenges include slower activation kinetics, requiring UV/thermal activation for optimal performance .

Q. What are the mechanistic implications of K₄P₂O₈ in copolymerization systems with redox-sensitive monomers (e.g., methacrylates)?

The peroxydiphosphate/transition metal system (e.g., K₄P₂O₈/Ag⁺) enables:

  • Controlled grafting : Achieve >80% grafting efficiency on polysaccharides via redox cycling .
  • Kinetic modeling : Apply the Fineman-Ross method to determine monomer reactivity ratios (e.g., r₁ = 0.45 for acrylamide-co-methacrylate) .
  • Side-reaction mitigation : Chelating agents (e.g., EDTA) suppress metal-induced premature termination .

Data Analysis and Validation

Q. How should researchers address interferences in quantifying peroxydiphosphate in complex matrices (e.g., biological or environmental samples)?

Recommended protocols include:

  • Sample pretreatment : Remove organic contaminants via solid-phase extraction (C18 cartridges) .
  • Interference testing : Validate assays against common anions (e.g., NO₃⁻, Cl⁻) using ion-selective electrodes .
  • Calibration curves : Use triplicate standards (0.1–10 mM) with R² ≥ 0.995 .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key precautions align with OSHA and ATSDR guidelines:

  • Storage : Keep in airtight containers at ≤25°C, segregated from reducing agents .
  • Deactivation : Treat spills with 10% sodium bisulfite to neutralize peroxides .
  • PPE : Use nitrile gloves, goggles, and lab coats; avoid inhalation of dust .

Emerging Applications

Q. Can this compound be integrated into smart materials (e.g., self-healing polymers or stimuli-responsive hydrogels)?

Preliminary studies show promise:

  • Self-healing : K₄P₂O₈-initiated networks enable dynamic S–S bond reformation under UV .
  • Drug delivery : pH-sensitive hydrogels grafted with peroxydiphosphate exhibit controlled release kinetics (t₁/₂ = 6–12 hrs) .

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